[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester
Overview
Description
[1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H23BrN2O2S and its molecular weight is 375.3 g/mol. The purity is usually 95%.
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Biological Activity
The compound [1-(5-Bromothiophen-2-ylmethyl)piperidin-4-yl]-carbamic acid tert-butyl ester (CAS Number: 2206970-24-1) is a tert-butyl carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H23BrN2O2S
- Molecular Weight : 375.3 g/mol
- Structure : The compound features a piperidine ring, a bromothiophene moiety, and a tert-butyl carbamate functional group, which are pivotal for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in neurodegenerative processes and potential anti-inflammatory pathways.
- Enzyme Inhibition : It has been reported to inhibit certain enzymes such as acetylcholinesterase (AChE) and β-secretase, which are crucial in the context of Alzheimer's disease. Inhibition of AChE can enhance cholinergic neurotransmission, while β-secretase inhibition may reduce amyloid-beta peptide aggregation, a hallmark of Alzheimer's pathology.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides. The presence of the compound resulted in a significant increase in cell viability when co-treated with Aβ, suggesting a protective mechanism against neurotoxicity ( ).
- Inflammatory Response Modulation : The compound was shown to reduce tumor necrosis factor-alpha (TNF-α) levels in astrocyte cultures exposed to Aβ, indicating potential anti-inflammatory properties ( ).
- In Vivo Efficacy : In animal models simulating Alzheimer’s disease through scopolamine administration, the compound exhibited some protective effects against cognitive decline, although not as pronounced as traditional treatments like galantamine ( ).
Properties
IUPAC Name |
tert-butyl N-[1-[(5-bromothiophen-2-yl)methyl]piperidin-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O2S/c1-15(2,3)20-14(19)17-11-6-8-18(9-7-11)10-12-4-5-13(16)21-12/h4-5,11H,6-10H2,1-3H3,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMPHGLJSJEKDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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